Chain-Length-Dependent Lipophilicity: XLogP3 Comparison of C13, C14, and C15 α-Bromoketones
1-Bromotridecan-2-one (C13) possesses an XLogP3 of 6.0, positioning it between the more polar C12 homolog (expected XLogP3 ≈5.5 by extrapolation) and the more lipophilic C14 homolog (XLogP3 = 6.5) [1][2]. This incremental lipophilicity difference of ~0.5 log units per methylene group directly impacts membrane permeability and non-specific protein binding in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.0 (C13) |
| Comparator Or Baseline | 1-Bromotetradecan-2-one (C14): XLogP3 = 6.5; extrapolated C12: ≈5.5 |
| Quantified Difference | ΔXLogP3 = −0.5 vs. C14; +0.5 vs. C12 |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025 release |
Why This Matters
For procurement decisions in medicinal chemistry, the C13 chain provides a distinct lipophilicity window that cannot be replicated by C12 or C14 analogs, making it the correct choice when the target LogP specification is centered at ~6.
- [1] PubChem. 1-Bromotridecan-2-one. Compound Summary CID 237133. XLogP3 = 6. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. 1-Bromotetradecan-2-one. Compound Summary CID 14843413. XLogP3 = 6.5. National Center for Biotechnology Information (2021). View Source
